Ethyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate
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Overview
Description
The compound MFCD32708770 is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD32708770 involves a series of chemical reactions under controlled conditions. The synthetic route typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of MFCD32708770.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired chemical transformations occur. Catalysts and solvents may also be used to facilitate the reactions.
Purification: After the reactions are complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain MFCD32708770 in its pure form.
Industrial Production Methods
In an industrial setting, the production of MFCD32708770 is scaled up to meet demand. The process involves:
Large-Scale Reactors: The reactions are conducted in large reactors designed to handle significant volumes of reactants and products.
Automation and Control: Advanced automation and control systems are used to monitor and adjust reaction conditions in real-time, ensuring consistent product quality.
Quality Assurance: Rigorous quality assurance protocols are implemented to verify the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD32708770 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert MFCD32708770 into reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in the presence of solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, with conditions varying depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of MFCD32708770. Substitution reactions result in the formation of new compounds with altered functional groups.
Scientific Research Applications
MFCD32708770 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses, contributing to the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development or as a diagnostic agent.
Industry: MFCD32708770 is utilized in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD32708770 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and influencing cellular functions.
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl 5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-2-17-14(16)11-8-13(19-15-11)9-3-4-12-10(7-9)5-6-18-12/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
WIQRBCVXVGOLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
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